molecular formula C12H16N2O2 B7556763 4-methoxy-N-pyrrolidin-3-ylbenzamide

4-methoxy-N-pyrrolidin-3-ylbenzamide

Cat. No. B7556763
M. Wt: 220.27 g/mol
InChI Key: LQMDIUUPKVOVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-pyrrolidin-3-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the class of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with TRPV1 and FAAH. As a TRPV1 antagonist, 4-methoxy-N-pyrrolidin-3-ylbenzamide binds to the channel and prevents it from being activated by stimuli such as heat and capsaicin. As a FAAH inhibitor, 4-methoxy-N-pyrrolidin-3-ylbenzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent effects on the endocannabinoid system.
Biochemical and Physiological Effects:
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the inhibition of TRPV1 and FAAH, which leads to changes in the endocannabinoid system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-pyrrolidin-3-ylbenzamide in lab experiments is its selectivity for TRPV1 and FAAH, which allows for the specific targeting of these proteins. However, one limitation is that 4-methoxy-N-pyrrolidin-3-ylbenzamide has not been extensively studied in vivo, and its effects on other systems and processes are not well understood.

Future Directions

There are several future directions for research on 4-methoxy-N-pyrrolidin-3-ylbenzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists and FAAH inhibitors based on the structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide. Another direction could be the investigation of 4-methoxy-N-pyrrolidin-3-ylbenzamide's effects on other systems and processes, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 4-methoxy-N-pyrrolidin-3-ylbenzamide in conditions such as chronic pain and anxiety could be explored.

Synthesis Methods

The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves the reaction between 4-methoxybenzoic acid and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 4-methoxy-N-pyrrolidin-3-ylbenzamide as a white solid in high yield.

Scientific Research Applications

4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 4-methoxy-N-pyrrolidin-3-ylbenzamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and behavioral effects.

properties

IUPAC Name

4-methoxy-N-pyrrolidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMDIUUPKVOVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-pyrrolidin-3-ylbenzamide

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